Asymmetric Transfer Hydrogenation Enables 400 kg Scale Production with >99.9% ee
The asymmetric transfer hydrogenation (ATH) process was selected for commercial manufacturing of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one (6) after a systematic evaluation of multiple chiral reduction methodologies, including boron reduction, enzymatic reduction, and asymmetric hydrogenation. The ATH process was successfully scaled to produce 400 kg of compound 6, demonstrating robust industrial viability. In contrast, the earlier boron reduction method and enzymatic reduction approach faced limitations in yield, enantioselectivity, or scalability that precluded their use for large-scale manufacturing [1]. The ATH process achieved a final product purity of 99.9% and an enantiomeric excess (ee) of >99.9% [2].
| Evidence Dimension | Scalability and Enantiomeric Purity of Synthetic Process |
|---|---|
| Target Compound Data | Asymmetric Transfer Hydrogenation (ATH): 400 kg scale; Purity 99.9%; ee >99.9% |
| Comparator Or Baseline | Boron Reduction / Enzymatic Reduction: Not selected for scale-up due to limitations in yield, enantioselectivity, or scalability |
| Quantified Difference | ATH is the only method reported to achieve multi-hundred-kilogram scale with >99.9% ee |
| Conditions | Chiral reduction of substituted acetophenone intermediate 8 using RuCl[(S,S)-TsDPEN](p-cymene) catalyst in isopropanol |
Why This Matters
This data directly informs procurement and process design: the ATH method is the only documented route capable of delivering the required enantiomeric purity at commercial scale, making it the de facto standard for sourcing this intermediate for GMP manufacturing.
- [1] Duan, S.; et al. Organic Process Research & Development 2017, 21 (9), 1340-1348. (Discussion of evaluated synthetic methodologies and the selection of ATH for scale-up). View Source
- [2] Drug Approvals International. (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. (Reported purity and ee data from the ATH process). View Source
